molecular formula C10H9NNaO2 B12511399 3-Indoleacetic acid (Sodium)

3-Indoleacetic acid (Sodium)

Cat. No.: B12511399
M. Wt: 198.17 g/mol
InChI Key: IVIOYFFABXNWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Indoleacetic acid (Sodium) is a naturally occurring plant hormone belonging to the auxin class. It is known for its role in stimulating cell elongation and division, promoting plant growth and development. at high concentrations, it can exhibit growth-inhibiting effects, including epinasty and prevention of shoot and root growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Indoleacetic acid (Sodium) can be synthesized through various methods. One common method involves the use of indole-3-acetic acid, which is dissolved in a solvent such as ethanol or 1N sodium hydroxide. The solution is then brought to the desired volume with molecular biology grade water .

Industrial Production Methods: Industrial production of 3-Indoleacetic acid (Sodium) often involves microbial synthesis. Certain strains of bacteria, such as Enterobacter sp., are known to produce high yields of indole-3-acetic acid through the indole-3-pyruvic acid pathway. This microbial production method is advantageous due to its high efficiency and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Indoleacetic acid (Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a plant hormone and its interactions with other compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Indoleacetic acid (Sodium) can lead to the formation of indole-3-carboxylic acid .

Mechanism of Action

3-Indoleacetic acid (Sodium) exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. It promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound also interacts with other plant hormones, such as cytokinins and gibberellins, to coordinate growth and development .

Comparison with Similar Compounds

Uniqueness: 3-Indoleacetic acid (Sodium) is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more effective in certain applications, particularly in aqueous environments .

Properties

Molecular Formula

C10H9NNaO2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);

InChI Key

IVIOYFFABXNWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.